5-Iodononane
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Overview
Description
5-Iodononane is an organic compound with the molecular formula C9H19I. It is a derivative of nonane, where an iodine atom is substituted at the fifth carbon position. This compound is part of the alkyl iodides family and is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare 5-Iodononane is through the halogenation of nonane. This involves the reaction of nonane with iodine in the presence of a catalyst such as iron or aluminum chloride.
Electrophilic Addition to Alkenes: Another method involves the addition of iodine to an alkene. For instance, 5-nonene can be reacted with iodine to form this compound.
Halogenation of Alcohols: this compound can also be synthesized by converting 5-nonanol to its corresponding iodide using reagents like phosphorus triiodide (PI3) or iodine and red phosphorus.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where nonane is treated with iodine under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodononane undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: It can be reduced to nonane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Substitution: 5-Nonanol, 5-Cyanononane, 5-Aminononane.
Reduction: Nonane.
Oxidation: 5-Nonanoic acid.
Scientific Research Applications
5-Iodononane is utilized in various scientific research applications due to its reactivity and versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Used in the study of biological pathways and mechanisms, particularly in the synthesis of labeled compounds for tracing and imaging studies.
Material Science: Employed in the preparation of novel materials, including polymers and nanomaterials, due to its ability to introduce iodine atoms into molecular structures.
Mechanism of Action
The mechanism of action of 5-Iodononane primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it can interact with enzymes and proteins, potentially modifying their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through its reactions .
Comparison with Similar Compounds
1-Iodononane: Another isomer of nonane with iodine at the first carbon position.
2-Iodononane: Iodine substituted at the second carbon position.
3-Iodononane: Iodine substituted at the third carbon position.
Uniqueness of 5-Iodononane: this compound is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The fifth position allows for specific steric and electronic effects that can be advantageous in certain synthetic applications compared to its isomers .
Properties
IUPAC Name |
5-iodononane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19I/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIIFNOAIKKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336811 |
Source
|
Record name | Nonane, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-19-8 |
Source
|
Record name | Nonane, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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